molecular formula C24H23N5O4S B3288468 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852135-43-4

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B3288468
CAS No.: 852135-43-4
M. Wt: 477.5 g/mol
InChI Key: OHWGZPGHSGNYQJ-UHFFFAOYSA-N
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Description

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a hybrid molecule combining a piperazine core substituted with a 4-methoxyphenyl group and an imidazo[2,1-b]thiazole scaffold bearing 3-methyl and 6-(3-nitrophenyl) substituents. This structure integrates multiple pharmacophoric elements:

  • Piperazine: Known for modulating receptor binding (e.g., serotonin, dopamine receptors) due to its conformational flexibility .
  • Imidazo[2,1-b]thiazole: A nitrogen-sulfur heterocycle associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-16-22(23(30)27-12-10-26(11-13-27)18-6-8-20(33-2)9-7-18)34-24-25-21(15-28(16)24)17-4-3-5-19(14-17)29(31)32/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWGZPGHSGNYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A piperazine moiety substituted with a methoxyphenyl group.
  • An imidazo-thiazole core linked to a nitrophenyl group.

This structural diversity is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains, particularly Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo-thiazole compounds have shown significant inhibitory effects on Mtb with IC50 values ranging from 2.03 μM to 7.05 μM, indicating a promising potential for development as anti-tubercular agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismIC50 (μM)Reference
IT10Mycobacterium tuberculosis2.32
IT06Mycobacterium tuberculosis2.03
6eMycobacterium tuberculosis1.35

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Research indicates that similar imidazo-thiazole derivatives exhibit cytotoxic effects on cancer cell lines, including those derived from breast and lung cancers. The mechanism is thought to involve the inhibition of key proteins involved in cell proliferation and survival .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of various imidazo-thiazole compounds against human cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values below 10 μM, suggesting significant potential for further development as anticancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Molecular docking studies have suggested that it binds effectively to enzymes critical for the survival of Mtb and cancer cells, such as Pantothenate synthetase in Mtb .

Safety and Toxicity

Safety assessments are crucial in evaluating new drug candidates. Preliminary cytotoxicity tests on non-cancerous cell lines (e.g., HEK-293) indicated that the compound exhibits low toxicity profiles at concentrations significantly higher than its effective doses against pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Methanone Derivatives

Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Structural Similarities: Piperazine core linked to a methanone group. Aryl substituents (thiophene vs. imidazo[2,1-b]thiazole).
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity compared to the 3-nitrophenyl group in the target compound.
    • Thiophene ring lacks the fused heterocyclic complexity of imidazo[2,1-b]thiazole.
  • Synthesis : Both involve coupling reactions with piperazine derivatives under basic conditions (e.g., triethylamine) .
Ethyl 4-Aminobenzoate Derivatives
  • Structural Overlap :
    • Use of diazonium salts and hydrazine derivatives in synthesis.
    • Presence of nitro groups in intermediates.
  • Divergence: Pyrano[2,3-c]pyrazol-6(1H)-one core vs. imidazo[2,1-b]thiazole. Limited piperazine involvement.

Imidazo[2,1-b]thiazole and Pyrazoline Analogs

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Shared Features :
    • 4-Methoxyphenyl substituent.
    • Benzothiazole/imidazo[2,1-b]thiazole scaffold.
  • Contrasts: Pyrazoline ring instead of piperazine.
Thiadiazole Derivatives (13a–13d)
  • Synthesis Parallels: Use of hydrazonoyl chlorides and triethylamine in ethanol. Nitrophenyl groups in intermediates.
  • Structural Distinctions: Thiadiazole vs. imidazo[2,1-b]thiazole. No piperazine moiety.

Functional Group Impact on Bioactivity

Group Role in Target Compound Comparison with Analogs
4-Methoxyphenyl Enhances lipophilicity and π-stacking Similar to Compound 21’s trifluoromethylphenyl but less electron-withdrawing .
3-Nitrophenyl Electron-withdrawing, polar Contrasts with ethyl 4-aminobenzoate’s electron-donating amino group .
Imidazo[2,1-b]thiazole Heterocyclic rigidity More complex than thiadiazoles in 13a–13d, potentially improving target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

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